![molecular formula C14H12ClNO B1392231 2-Chloro-5-(2,4-dimethylbenzoyl)pyridine CAS No. 1187165-32-7](/img/structure/B1392231.png)
2-Chloro-5-(2,4-dimethylbenzoyl)pyridine
Overview
Description
2-Chloro-5-(2,4-dimethylbenzoyl)pyridine is a chemical compound with the molecular formula C14H12ClNO and a molecular weight of 245.7 g/mol . It is also known as (6-chloro-3-pyridinyl)(3,4-dimethylphenyl)methanone .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(2,4-dimethylbenzoyl)pyridine is represented by the InChI code 1S/C14H12ClNO/c1-9-3-4-11(7-10(9)2)14(17)12-5-6-13(15)16-8-12/h3-8H,1-2H3 and the InChI key RFNFBLTZTVXKJM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-5-(2,4-dimethylbenzoyl)pyridine has a molecular weight of 245.7 g/mol . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Photophysical Properties of Cyclopalladated Complexes
Research by Mancilha et al. (2011) investigated cyclopalladated complexes involving pyridine ligands, emphasizing their photophysical properties. These complexes exhibited significant absorption and fluorescence emission in solution, suggesting potential applications in the field of materials science, particularly in light-emitting devices (Mancilha et al., 2011).
Anticancer Activity of Pyridine Derivatives
Abouzied et al. (2022) synthesized and evaluated various pyridine derivatives for their anticancer activity. These compounds, including those with 2-chloro-5-(2,4-dimethylbenzoyl)pyridine structure, showed promising results against certain cancer cell lines, highlighting their potential in pharmaceutical research (Abouzied et al., 2022).
Antibacterial Activity of Oxadiazole Thioether Derivatives
Song et al. (2017) focused on the synthesis and antibacterial evaluation of 1,3,4-oxadiazole thioether derivatives, including compounds with 2-chloro-5-methylene pyridine structures. These compounds exhibited good antibacterial activities, suggesting their potential in developing new antibacterial agents (Song et al., 2017).
Structural Analysis of Pyridine-N-Functionalized Carbene Copper(I) Complexes
Tulloch et al. (2001) explored the structural aspects of pyridine N-functionalized carbene ligands in copper(I) complexes. Their research contributes to the understanding of coordination chemistry and has implications for catalysis and materials science (Tulloch et al., 2001).
Synthesis and Application of 2-Chloro-5-Trifluoromethyl Pyridine
Zheng-xiong (2004) summarized various synthetic methods for 2-chloro-5-trifluromethyl pyridine, which shares a structural similarity with 2-Chloro-5-(2,4-dimethylbenzoyl)pyridine. The study highlighted its applications in pharmaceuticals, agrochemicals, and biochemicals, demonstrating the versatility of such compounds (Zheng-xiong, 2004).
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2,4-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-9-3-5-12(10(2)7-9)14(17)11-4-6-13(15)16-8-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRIWCYUHWIXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,4-dimethylbenzoyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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